甲氧肟甲磺酸盐

描述

Pralidoxime, also known as 2-PAM, is a member of a family of compounds called oximes that bind to organophosphate-inactivated acetylcholinesterase . It is used to treat organophosphate poisoning in conjunction with atropine and either diazepam or midazolam . It is an antidote to organophosphate pesticides and chemicals .

Synthesis Analysis

Pralidoxime, 2-pyridinaldoxime methylchloride, is prepared by treating pyridine-2-carboxaldehyde with hydroxylamine. The resulting pyridine-2-aldoxime is alkylated with methyl iodide giving pralidoxime as the iodide salt .Molecular Structure Analysis

The molecular structure of Pralidoxime is represented by the chemical formula C7H9N2O+ . The average weight is 137.1592 and the monoisotopic weight is 137.07148792 .Chemical Reactions Analysis

Pralidoxime reactivates cholinesterase (mainly outside of the central nervous system) which has been inactivated by phosphorylation due to an organophosphate pesticide or related compound . The destruction of accumulated acetylcholine can then proceed, and neuromuscular junctions will again function normally .Physical And Chemical Properties Analysis

Pralidoxime is a white solid . More detailed physical and chemical properties are not available from the search results.科学研究应用

对氰化物测定的干扰:P2S 会干扰溶液中氰化物的比色分析,导致氰化物浓度明显升高,尤其是在极端 pH 值下。这种干扰在酸性和碱性 pH 值下最为明显,其中 P2S 分别直接干扰或变成产氰的 (Ballantyne,1984)。

对大鼠的神经行为影响:在大鼠研究中,P2S 在 25、50 或 100 mg/kg 的剂量下未产生明显的毒性作用。然而,最高剂量以剂量依赖性方式产生条件性味觉厌恶并降低自发性运动活动 (Liu & Beaton,1985)。

胆碱酯酶再激活:P2S 在临床上作为阿托品在有机磷化合物中毒中的辅助药物,尽管其临床疗效受到质疑。研究表明需要比 P2S 更有效的广谱胆碱酯酶再激活剂 (Petroianu 等,2006)。

液相色谱分析:已经开发出一种改进的液相色谱程序,用于分析溶液中的 P2S 及其降解产物。该方法可以分离 P2S 及其八种降解产物 (Utley,1987)。

吸收和与硫酸阿托品相互作用:P2S 的存在不会显着影响硫酸阿托品的吸收。根据注射后的血浆水平判断,P2S 的吸收率在单独给药或与阿托品合用时没有显着差异 (Holland 等,1975)。

作为对抗神经毒剂的解毒剂:P2S 与其他吡啶鎓肟类化合物一起,被用作人类对抗神经毒剂的解毒剂。其疗效因所涉及的特定神经毒剂或有机磷杀虫剂而异 (Stojiljković & Jokanović,2006)。

调节有机阳离子转运蛋白:调节有机阳离子转运蛋白活性会增加血浆 P2S 浓度及其解毒作用,如在有机磷中毒的动物模型中观察到的 (Kayouka 等,2011)。

热量和运动对消除的影响:热量和运动压力显着降低了人体 P2S 的肾脏排泄,表明组织代谢在其消除中起作用 (Swartz & Sidell,1973)。

在重大伤亡情况中静脉使用的潜力:P2S 的肌内制剂可以转化为静脉内使用,在各种环境条件下保持稳定性和无菌性,使其成为重大伤亡情况下的可行选择 (Corvino 等,2006)。

纳米颗粒递送通过血脑屏障:负载甲氧肟的聚(乳酸-乙醇酸共聚物)纳米颗粒被评估为将药物递送至中枢神经系统的潜在载体,表明有机磷解毒剂递送的创新方法 (Chigumira 等,2015)。

作用机制

Organophosphates bind to the esteratic site of acetylcholinesterase, which results initially in reversible inactivation of the enzyme . If given within 24 hours after organophosphate exposure, pralidoxime reactivates the enzyme cholinesterase by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase .

未来方向

The administration of pralidoxime is usually intravenous as this is the most convenient way of achieving and maintaining satisfactory plasma concentrations . Administration by the intraosseous route produces similar results as the intravenous, at least for pralidoxime chloride . Future research may focus on improving the effectiveness of pralidoxime and reducing its side effects .

属性

IUPAC Name |

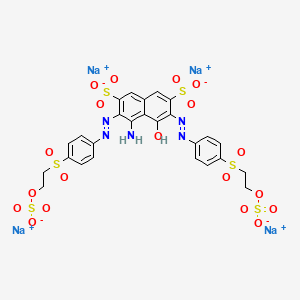

methanesulfonate;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.CH4O3S/c1-9-5-3-2-4-7(9)6-8-10;1-5(2,3)4/h2-6H,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZYJJGFUIAWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=NO.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=CC=C1/C=N/O.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6735-59-7 (Parent) | |

| Record name | Pralidoxime mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154-97-2, 105404-71-5 | |

| Record name | Pralidoxime mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pralidoxime mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pralidoxime mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105404715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pralidoxime mesilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRALIDOXIME MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45CO7XIN2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-FMOC-2,8-diazaspiro[4.5]decan-3-one](/img/no-structure.png)

![N-tert-Butoxycarbonylamino-3,4-benzo-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B1144107.png)

![3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144110.png)

![methyl-di(propan-2-yl)-[1-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide](/img/structure/B1144119.png)